Methyl 7-((2,6-difluoropyridin-4-YL)oxy)heptanoate
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Overview
Description
Methyl 7-((2,6-difluoropyridin-4-YL)oxy)heptanoate is a clear, colorless liquid with a molecular formula of C13H17F2NO3 and a molecular weight of 273.28 g/mol . This compound is known for its high purity, typically maintained at a minimum of 95%, ensuring reliable and consistent results in research and development projects .
Preparation Methods
The synthesis of Methyl 7-((2,6-difluoropyridin-4-YL)oxy)heptanoate involves several steps. One common synthetic route includes the reaction of 2,6-difluoropyridine with heptanoic acid in the presence of a suitable catalyst. The reaction conditions often involve elevated temperatures and the use of solvents such as dichloromethane or toluene . Industrial production methods may involve bulk manufacturing processes, sourcing, and procurement to ensure the availability of high-purity compounds .
Chemical Reactions Analysis
Methyl 7-((2,6-difluoropyridin-4-YL)oxy)heptanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
Methyl 7-((2,6-difluoropyridin-4-YL)oxy)heptanoate has a wide range of applications in scientific research, including:
Biology: The compound is utilized in biological studies to investigate its effects on various biological pathways and molecular targets.
Medicine: Research into potential therapeutic applications, including its role in drug development and pharmacological studies.
Mechanism of Action
The mechanism of action of Methyl 7-((2,6-difluoropyridin-4-YL)oxy)heptanoate involves its interaction with specific molecular targets and pathways. The compound’s fluorinated pyridine moiety allows it to form strong interactions with various biological molecules, potentially inhibiting or modulating their activity. These interactions can lead to changes in cellular processes and biochemical pathways .
Comparison with Similar Compounds
Methyl 7-((2,6-difluoropyridin-4-YL)oxy)heptanoate can be compared with other similar compounds, such as:
Methyl 7-((2,6-dichloropyridin-4-YL)oxy)heptanoate: Similar structure but with chlorine atoms instead of fluorine.
Methyl 7-((2,6-dibromopyridin-4-YL)oxy)heptanoate: Contains bromine atoms instead of fluorine.
Methyl 7-((2,6-diiodopyridin-4-YL)oxy)heptanoate: Iodine atoms replace the fluorine atoms.
The uniqueness of this compound lies in its fluorinated structure, which imparts distinct chemical and biological properties compared to its halogenated analogs .
Properties
Molecular Formula |
C13H17F2NO3 |
---|---|
Molecular Weight |
273.28 g/mol |
IUPAC Name |
methyl 7-(2,6-difluoropyridin-4-yl)oxyheptanoate |
InChI |
InChI=1S/C13H17F2NO3/c1-18-13(17)6-4-2-3-5-7-19-10-8-11(14)16-12(15)9-10/h8-9H,2-7H2,1H3 |
InChI Key |
WFHMKNOMHIKBKT-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCCCCCOC1=CC(=NC(=C1)F)F |
Origin of Product |
United States |
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